molecular formula C13H20N2O4 B14001149 1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate

1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate

Cat. No.: B14001149
M. Wt: 268.31 g/mol
InChI Key: IZHHCWISMVEPOH-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H22N2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups. One common method involves the use of di-tert-butyl dicarbonate and methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate is unique due to the presence of the cyano group, which can impart different chemical reactivity and biological activity compared to similar compounds. This makes it a valuable intermediate in the synthesis of specialized molecules and potential pharmaceuticals.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-cyanopiperidine-1,3-dicarboxylate

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-5-6-13(8-14,9-15)10(16)18-4/h5-7,9H2,1-4H3

InChI Key

IZHHCWISMVEPOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C#N)C(=O)OC

Origin of Product

United States

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